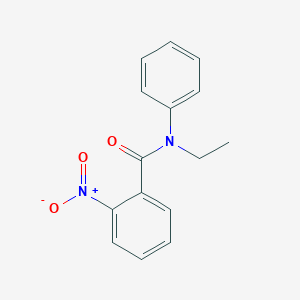

N-ethyl-2-nitro-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-16(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)17(19)20/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAIVWQJHUXYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 2 Nitro N Phenylbenzamide

Established Synthetic Routes to N-Ethyl-2-nitro-N-phenylbenzamide

The synthesis of this compound, a tertiary amide, involves the formation of an amide bond between a 2-nitrobenzoic acid derivative and N-ethylaniline. This can be achieved through several established methods, primarily involving the activation of the carboxylic acid component.

Amidation Reaction Strategies: Acid Chlorides and Amines

A traditional and widely used method for amide synthesis is the reaction between an acid chloride and an amine. hud.ac.uk In this approach, 2-nitrobenzoic acid is first converted to its more reactive acid chloride derivative, 2-nitrobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 2-nitrobenzoyl chloride is then reacted with N-ethylaniline, usually in the presence of a base like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. hud.ac.ukgoogleapis.com

The general reaction is as follows:

Step 1: Formation of the Acid Chloride 2-nitrobenzoic acid + SOCl₂ → 2-nitrobenzoyl chloride + SO₂ + HCl

Step 2: Amidation 2-nitrobenzoyl chloride + N-ethylaniline + Base → this compound + Base·HCl

This method is often efficient and proceeds under relatively mild conditions. hud.ac.uk The choice of solvent can influence the reaction, with aprotic solvents like dichloromethane (B109758) or Cyrene™ being commonly employed. hud.ac.uk

Advanced Amide Coupling Reagents and Techniques (e.g., EDCI, DIC/HOBt)

Modern synthetic chemistry offers a variety of coupling reagents that facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to prepare the acid chloride separately. These reagents are particularly useful when dealing with sensitive substrates. Common examples include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov

The general mechanism involves the activation of the carboxylic acid (2-nitrobenzoic acid) by the coupling reagent to form a highly reactive intermediate. This intermediate then readily reacts with the amine (N-ethylaniline) to form the desired amide. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present. peptide.com

A typical procedure would involve stirring 2-nitrobenzoic acid, N-ethylaniline, EDCI, and HOBt in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. nih.gov The use of a base, such as diisopropylethylamine (DIPEA), may also be beneficial. nih.gov Other effective coupling reagents include O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com

| Coupling Reagent System | Additive | Base (Optional) | General Efficacy |

| EDCI | HOBt | DIPEA | Good to excellent for a range of amines and carboxylic acids. nih.gov |

| DIC | HOBt | - | Commonly used in peptide synthesis to minimize racemization. peptide.com |

| HBTU/TBTU | - | DIPEA | Highly efficient coupling with minimal side reactions. peptide.com |

| PyBOP | - | DIPEA | Effective for coupling, including sterically hindered amino acids. |

| DEPBT | - | - | Particularly useful for easily epimerized amino acids. peptide.com |

Stereochemical and Regiochemical Control in Synthesis

For the synthesis of this compound, stereochemical considerations are minimal as there are no chiral centers in the final molecule or the primary reactants. However, regiochemical control is critical. The amidation must occur specifically at the carboxylic acid group of 2-nitrobenzoic acid and the secondary amine of N-ethylaniline.

The high reactivity of the activated carboxylic acid derivative (either the acid chloride or the in-situ generated active ester) towards the nucleophilic amine ensures the desired regioselectivity. The nitro group on the benzoic acid ring is an electron-withdrawing group, which can influence the reactivity of the carboxylic acid but does not typically interfere with the amidation reaction itself.

In cases where multiple reactive sites exist on either the carboxylic acid or the amine, protecting groups might be necessary to ensure the desired regiochemical outcome. However, for the specific synthesis of this compound from 2-nitrobenzoic acid and N-ethylaniline, the inherent reactivity of the functional groups generally provides sufficient regiochemical control.

Functional Group Interconversions and Derivatization Strategies

Once this compound is synthesized, its functional groups can be further modified to create a variety of analogues. The primary sites for such transformations are the nitro group and the N-ethyl and N-phenyl moieties.

Reactivity of the Nitro Group: Selective Reduction and Subsequent Transformations

The nitro group is a versatile functional group that can be selectively reduced to an amine, which can then undergo a wide range of subsequent reactions. wikipedia.org The reduction of the aromatic nitro group in this compound to an amino group would yield 2-amino-N-ethyl-N-phenylbenzamide.

Several reagents can achieve this selective reduction in the presence of the amide functionality. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a hydrogen source is a standard method. wikipedia.org

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are effective for reducing aromatic nitro groups. nih.govstackexchange.com SnCl₂·2H₂O in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is known to be selective for the nitro group in the presence of other reducible groups like esters and nitriles. stackexchange.com

Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed for this transformation. wikipedia.org More modern methods might utilize samarium metal or sodium borohydride (B1222165) in the presence of a transition metal complex. jsynthchem.comorganic-chemistry.org

The resulting 2-amino-N-ethyl-N-phenylbenzamide can then serve as a precursor for various other derivatives. For instance, the amino group can be diazotized and converted to other functional groups (e.g., hydroxyl, halide) via Sandmeyer-type reactions. It can also be acylated, alkylated, or used in the construction of heterocyclic rings.

| Reducing Agent | Conditions | Selectivity |

| H₂, Pd/C | Varies (pressure, temperature) | Generally effective, can sometimes affect other groups. |

| SnCl₂·2H₂O | Ethanol, heat | High selectivity for the nitro group over many other functional groups. stackexchange.com |

| Fe, NH₄Cl or Acetic Acid | Reflux | A classic and cost-effective method. |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temperature | A newer system for the reduction of nitroaromatics. jsynthchem.com |

| Hydrazine glyoxylate (B1226380) / Zn or Mg | Room temperature | Effective and rapid reduction. |

Modifications at the N-Ethyl and N-Phenyl Moieties: Synthetic Access to Analogues

The N-ethyl and N-phenyl groups of this compound can also be modified to generate analogues, although this is generally more complex than transforming the nitro group.

Modifications of the N-Phenyl Group: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation) could potentially be performed on the N-phenyl ring. The directing effects of the amide nitrogen would need to be considered. However, the conditions for these reactions might be harsh and could lead to side reactions or degradation of the molecule. A more common approach to introduce substituents on the phenyl ring would be to start with a substituted aniline (B41778) in the initial synthesis. For example, using 4-fluoro-N-ethylaniline instead of N-ethylaniline would lead to N-ethyl-N-(4-fluorophenyl)-2-nitrobenzamide.

Modifications of the N-Ethyl Group: Direct modification of the N-ethyl group is challenging. Functionalization would likely involve radical reactions, which can be unselective. A more practical approach to create analogues with different N-alkyl groups is to use a different N-alkylaniline in the initial amide coupling step. For instance, using N-methylaniline would produce N-methyl-2-nitro-N-phenylbenzamide. Studies on related compounds have shown that varying the N-alkyl substituent can significantly impact the properties of the molecule. acs.org

The synthesis of analogues by modifying these groups is a key strategy in medicinal chemistry to explore the structure-activity relationship of a lead compound.

Multi-Component Reactions and Domino Processes

The exploration of multi-component reactions (MCRs) and domino processes involving this compound and its constituent synthons, 2-nitrobenzoic acid and N-ethylaniline, opens avenues for the rapid construction of complex molecular architectures. These reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate diverse compound libraries from simple starting materials. While specific literature detailing MCRs and domino reactions for this compound is not extensively available, the reactivity of its core components in such transformations provides a strong basis for predicting its behavior.

A prominent MCR is the Ugi four-component reaction (U-4CR), which typically involves a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to produce a dipeptide-like structure. wikipedia.org In a hypothetical Ugi reaction involving the precursors to this compound, 2-nitrobenzoic acid and N-ethylaniline could serve as the carboxylic acid and amine components, respectively. For the reaction to proceed, an aldehyde and an isocyanide would also be required.

The general mechanism of the Ugi reaction commences with the formation of an imine from the amine and the aldehyde. wikipedia.org Subsequent protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion, which, following a Mumm rearrangement, yields the final α-acylamino amide product. wikipedia.org Research has demonstrated the successful use of 2-nitrobenzoic acid in Ugi/reduction/cyclization sequences to synthesize complex heterocyclic structures like 3H-benzo[e] wikipedia.orgwikipedia.orgdiazepin-5-ones. nih.gov This precedent suggests the feasibility of incorporating 2-nitrobenzoic acid into Ugi scaffolds.

The Passerini three-component reaction (P-3CR) is another significant MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.org In this context, 2-nitrobenzoic acid could act as the carboxylic acid component. A study has detailed a Passerini reaction utilizing 2-nitrobenzaldehyde, a structurally related compound, to synthesize a photo-cleavable cross-linker, indicating the compatibility of the nitro-substituted phenyl ring in this type of transformation.

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where hydrogen bonding plays a crucial role. organic-chemistry.org The reaction is initiated by the interaction of the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a single step. nih.gov

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. The 2-nitro group on the benzamide (B126) moiety of this compound is a key functional handle that can participate in such cascades, often following an initial reduction to an amino group. This in situ-generated amine can then undergo various intramolecular cyclization reactions. For instance, domino sequences involving the reduction of a nitro group followed by cyclization are well-established for the synthesis of various nitrogen-containing heterocycles. researchgate.net

The following tables outline hypothetical multi-component and domino reactions involving precursors or derivatives of this compound, with plausible reactants, conditions, and expected products based on established methodologies.

Table 1: Hypothetical Ugi Four-Component Reaction

| Reactant 1 (Carboxylic Acid) | Reactant 2 (Amine) | Reactant 3 (Aldehyde) | Reactant 4 (Isocyanide) | Solvent | Catalyst | Expected Product |

| 2-Nitrobenzoic acid | N-Ethylaniline | Benzaldehyde | tert-Butyl isocyanide | Methanol | None | 2-(2-Nitrobenzamido)-N-(tert-butyl)-N,2-diphenylacetamide |

| 2-Nitrobenzoic acid | N-Ethylaniline | Isobutyraldehyde | Cyclohexyl isocyanide | DMF | None | N-Cyclohexyl-2-((N-ethyl-N-phenyl-2-nitrobenzamido)methyl)propanamide |

Table 2: Hypothetical Passerini Three-Component Reaction

| Reactant 1 (Carboxylic Acid) | Reactant 2 (Aldehyde) | Reactant 3 (Isocyanide) | Solvent | Expected Product |

| 2-Nitrobenzoic acid | Formaldehyde | Benzyl isocyanide | Dichloromethane | Benzyl 2-((2-nitrobenzoyl)oxy)acetate |

| 2-Nitrobenzoic acid | Acetone | Ethyl isocyanoacetate | Tetrahydrofuran | 1-((2-Nitrobenzoyl)oxy)-1-methylethyl isocyanoacetate |

Table 3: Hypothetical Domino Reaction via Reductive Cyclization

| Starting Material | Reagents | Conditions | Intermediate | Final Product |

| This compound | 1. Fe, NH₄Cl | 1. Reflux | 2-Amino-N-ethyl-N-phenylbenzamide | 5-Ethylphenanthridin-6(5H)-one |

| 2. Pd(OAc)₂, PPh₃, K₂CO₃ | 2. Toluene, Reflux |

Advanced Spectroscopic Elucidation and Characterization of N Ethyl 2 Nitro N Phenylbenzamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: Detailed Band Assignments and Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For N-ethyl-2-nitro-N-phenylbenzamide, the key vibrational bands can be assigned to its constituent parts: the benzamide (B126) core, the nitro group, the N-ethyl group, and the N-phenyl group.

Table 1: Predicted FT-IR Band Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (Ethyl group) |

| 1680-1630 | C=O stretch | Amide (Benzamide) |

| 1600-1450 | C=C stretch | Aromatic |

| 1550-1490 | N-O asymmetric stretch | Nitro group |

| 1370-1330 | N-O symmetric stretch | Nitro group |

| 1440-1395 | C-H bend | Aliphatic (Ethyl group) |

| 1300-1200 | C-N stretch | Amide |

| 850-800 | C-N stretch | Nitroaromatic |

| 770-730 & 710-690 | C-H out-of-plane bend | Aromatic (ortho-disubstituted and monosubstituted rings) |

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) Studies and Vibrational Mode Analysis

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto a metal nanoparticle surface, often silver or gold. For a molecule like this compound, SERS could provide insights into its orientation on the metal surface. Based on studies of similar nitroaromatic compounds, it is plausible that the molecule would adsorb onto the surface via the nitro group and the phenyl rings, leading to an enhancement of their respective vibrational modes. This technique would be particularly useful for detecting trace amounts of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Beyond Basic Identification

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.

Conformational Dynamics Probed by Dynamic NMR Techniques

The this compound molecule possesses several rotatable bonds, including the C-N amide bond and the N-phenyl bond. Rotation around the amide bond is often restricted due to partial double bond character, which can lead to the observation of distinct NMR signals for atoms near the amide linkage at low temperatures. Dynamic NMR experiments, which involve acquiring spectra at various temperatures, could be employed to study the energetics of this rotational barrier. By analyzing the coalescence of these distinct signals as the temperature is increased, the activation energy for bond rotation can be determined, providing valuable information about the molecule's conformational flexibility.

Advanced 2D NMR for Complex Structural Elucidation and Connectivity

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals, especially in a molecule with multiple aromatic rings.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, identifying the adjacent protons within the ethyl group and within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to determine the relative orientation of the two phenyl rings and the ethyl group, offering a detailed picture of the molecule's preferred conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.2 | 120 - 150 |

| Ethyl -CH₂- | 3.5 - 4.5 | 40 - 50 |

| Ethyl -CH₃ | 1.0 - 1.5 | 10 - 20 |

| Amide C=O | - | 165 - 175 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). libretexts.org

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the aromatic rings and the nitro and amide functional groups. youtube.com The conjugated system formed by the benzoyl group and the nitro-substituted phenyl ring will likely result in strong absorption bands in the UV region. libretexts.org

π → π Transitions:* These high-energy transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in the molecule would likely lead to one or more strong absorption bands, probably in the 200-300 nm range. youtube.com

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These are typically weaker than π → π* transitions and occur at longer wavelengths. youtube.com

The solvent used for the analysis can influence the position of these absorption bands. A shift to a shorter wavelength (hypsochromic or blue shift) or a longer wavelength (bathochromic or red shift) can provide information about the nature of the electronic transition and the interaction between the molecule and the solvent.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength Range (nm) | Electronic Transition | Associated Chromophore |

| 200 - 280 | π → π | Phenyl rings, Benzamide |

| 280 - 350 | π → π | Nitroaromatic system |

| > 350 | n → π* | Nitro group, Amide carbonyl |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide unequivocal proof of the molecular structure of this compound, revealing intricate details of its conformation and intermolecular interactions in the solid state. The data derived from SC-XRD are crucial for a complete understanding of the molecule's steric and electronic properties.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A successful crystallographic analysis of this compound would yield a comprehensive set of atomic coordinates, from which precise bond lengths, bond angles, and dihedral angles can be calculated. This data is fundamental to defining the molecule's geometry.

For instance, the analysis would provide the exact lengths of the carbonyl C=O bond, the C-N amide bond, and the N-C bonds of the ethyl and phenyl groups. The bond angles around the central amide nitrogen and the carbonyl carbon would be determined with high precision, as would the angles within the aromatic rings and the nitro group. This information is critical for assessing the hybridization of the atoms and the degree of any ring strain or distortion.

Interactive Table: Hypothetical Bond Lengths for this compound

The following table presents a hypothetical but chemically reasonable set of selected bond lengths that would be expected from an SC-XRD study.

| Atom 1 | Atom 2 | Expected Bond Length (Å) |

| C(7) | O(1) | ~1.23 |

| C(7) | N(1) | ~1.35 |

| N(1) | C(8) | ~1.45 |

| N(1) | C(14) | ~1.48 |

| C(1) | C(2) | ~1.39 |

| C(2) | N(2) | ~1.47 |

| N(2) | O(2) | ~1.22 |

| N(2) | O(3) | ~1.22 |

| C(14) | C(15) | ~1.52 |

Interactive Table: Hypothetical Bond Angles for this compound

This table illustrates a selection of plausible bond angles that would define the molecular geometry.

| Atom 1 | Atom 2 | Atom 3 | Expected Bond Angle (°) |

| O(1) | C(7) | N(1) | ~121 |

| C(7) | N(1) | C(8) | ~118 |

| C(7) | N(1) | C(14) | ~119 |

| C(8) | N(1) | C(14) | ~123 |

| C(1) | C(2) | N(2) | ~119 |

| O(2) | N(2) | O(3) | ~124 |

Conformational Analysis in the Crystalline State and Torsional Angles

A key aspect of the conformational analysis would be the dihedral angles between the plane of the amide group and the planes of the two aromatic rings. The steric hindrance introduced by the ortho-nitro group on one ring and the ethyl group on the amide nitrogen would likely force the rings to adopt a significantly twisted conformation relative to each other and to the amide plane. This twisting is a critical determinant of the molecule's electronic properties and its ability to engage in intermolecular interactions.

Interactive Table: Hypothetical Torsional Angles for this compound

The following table presents a hypothetical set of key torsional angles that would describe the conformation of the molecule in the crystalline state.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Torsional Angle (°) |

| C(6) | C(1) | C(7) | N(1) | ~45 |

| C(2) | C(1) | C(7) | O(1) | ~-135 |

| C(7) | N(1) | C(8) | C(9) | ~-70 |

| C(7) | N(1) | C(14) | C(15) | ~100 |

| C(1) | C(2) | N(2) | O(2) | ~20 |

The data presented in these tables are illustrative and represent the type of detailed structural information that would be obtained from a single-crystal X-ray diffraction study of this compound. The actual experimental determination of these parameters is essential for a definitive characterization of this compound's solid-state structure.

Computational and Theoretical Investigations of N Ethyl 2 Nitro N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of N-ethyl-2-nitro-N-phenylbenzamide at the molecular level. These methods provide a framework for predicting its structure and properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31+G(d,p) basis set, have been instrumental in determining its optimized molecular geometry. researchgate.net These calculations provide precise bond lengths and angles, forming the basis for further property analysis. The stability of the molecule, attributed to hyperconjugative interactions and charge delocalization, has been analyzed using these methods. researchgate.net

Ab Initio and Semi-Empirical Methods for Property Prediction and Comparative Analysis

Ab initio and semi-empirical methods offer a hierarchical approach to studying molecular properties. Ab initio methods, which are based on first principles, provide highly accurate results but are computationally intensive. libretexts.org Semi-empirical methods, on the other hand, are derived from Hartree-Fock or DFT by incorporating experimental data to simplify calculations, making them significantly faster and suitable for larger molecular systems. nih.govrsc.org These methods are particularly useful for predicting a wide range of properties and for comparative analyses across different molecules. For instance, in related nitro-containing compounds, ab initio and DFT methods have been used to investigate intramolecular hydrogen bonding and tautomerism. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.net It visualizes the electrostatic potential on the molecular surface, where different colors represent varying potential values.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transfer Properties

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electron transfer properties. wikipedia.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily polarized and is generally more reactive, facilitating intramolecular charge transfer. nih.gov The energies of the HOMO and LUMO can be used to calculate important global reactivity descriptors such as chemical potential, hardness, and softness. nih.govresearchgate.net For this compound, the analysis of its frontier orbitals reveals insights into its electronic transitions and charge transfer characteristics. researchgate.net

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. A smaller gap often implies higher reactivity. wikipedia.orgresearchgate.net |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as charge delocalization and hyperconjugation. nih.govresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. The stabilization energy associated with these interactions, calculated using second-order perturbation theory, provides a quantitative measure of their strength. researchgate.net

Non-Linear Optical (NLO) Properties: Theoretical Calculations of First Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net

Theoretical calculations, often performed using DFT methods, are employed to predict the first hyperpolarizability of molecules. ajol.infomdpi.com For a molecule to exhibit significant NLO properties, it often requires a large dipole moment, high polarizability, and a considerable degree of charge transfer, which is often associated with a small HOMO-LUMO gap. nih.gov The calculated β value for this compound can be compared to that of a standard reference material like urea (B33335) to assess its potential as an NLO material. nih.govmdpi.com

| Property | Symbol | Significance in NLO |

| Dipole Moment | µ | A large dipole moment can enhance NLO activity. |

| Polarizability | α | Measures the ease of distortion of the electron cloud, contributing to NLO response. researchgate.net |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. A large value indicates a strong NLO effect. researchgate.net |

Crystal Engineering and Supramolecular Chemistry of N Ethyl 2 Nitro N Phenylbenzamide and Analogues

Intermolecular Interactions in the Solid State

The solid-state architecture of N-ethyl-2-nitro-N-phenylbenzamide and related compounds is governed by a hierarchy of intermolecular forces, including hydrogen bonds and various aromatic interactions.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in determining the crystal packing of benzamide (B126) derivatives. mdpi.comresearchgate.net In primary and secondary amides, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. ncert.nic.in This often leads to the formation of robust one-dimensional chains or tapes. acs.org

In the crystal structures of benzamide and its derivatives, N-H...O hydrogen bonds are a recurring motif, frequently leading to the formation of dimers or extended chains. mdpi.comnih.gov For instance, in some benzamide complexes, N-H...O hydrogen bonds, along with N-H...Cl interactions, create extensive networks. nih.gov Theoretical studies on benzamide derivatives have shown that the formation of intermolecular N-H...O hydrogen bonds results in a redshift (a shift to lower wavenumbers) of the N-H stretching frequency in the infrared spectrum, which is a characteristic signature of such interactions. mdpi.com

Aromatic rings in molecules like this compound give rise to a variety of non-covalent interactions that are crucial for crystal stability.

π-Stacking Interactions: These interactions occur between the π-electron clouds of adjacent aromatic rings. researchgate.net The presence of electron-withdrawing groups, such as the nitro group, on one aromatic ring and electron-donating groups on another can enhance these interactions. acs.org However, even in the absence of such pronounced electronic differentiation, π-stacking plays a significant role in the packing of aromatic molecules. acs.org The geometry of π-stacking can vary, from perfectly face-to-face to offset or edge-to-face arrangements. researchgate.net Computational studies have shown that π-stacking interactions between nitroarenes and aromatic amino acid residues can be very strong, contributing significantly to binding energies. nih.gov

C-H...π Interactions: In this type of interaction, a C-H bond acts as a weak hydrogen bond donor, with the π-electron system of an aromatic ring serving as the acceptor. researchgate.net These interactions are generally weaker than conventional hydrogen bonds but are numerous in aromatic compounds and collectively contribute to the stability of the crystal lattice. nih.gov They often work in concert with other interactions to build up the three-dimensional structure. nih.gov

Nitro...π(arene) Interactions: The electron-deficient nitro group can participate in so-called π-hole interactions, where the positive electrostatic potential on the nitrogen atom of the nitro group interacts favorably with the electron-rich π-cloud of an aromatic ring. acs.orgnih.gov These interactions have been recognized as a significant force in crystal engineering, particularly with nitro-derivatives. rsc.org In some crystal structures, these nitro...π interactions are a key factor in linking molecular chains into more complex frameworks. researchgate.net Furthermore, interactions can also occur between the oxygen atoms of the nitro group and the π-system. researchgate.net

Crystal Packing Modes and Architectures: Analysis of Three-Dimensional Networks

The combination of hydrogen bonds and aromatic interactions in this compound and its analogues leads to the formation of complex three-dimensional networks. researchgate.net The primary hydrogen-bonded chains or dimers can be further interconnected through weaker C-H...O bonds, π-stacking, and C-H...π interactions, resulting in layered or more intricate 3D architectures. researchgate.netnih.govresearchgate.net

Polymorphism and Co-crystallization Studies of Benzamide Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-known phenomenon in benzamides. ox.ac.ukmanchester.ac.uk The first reported case of polymorphism in a molecular compound was for benzamide itself. nih.gov Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. The discovery and control of polymorphism are of paramount importance, particularly in the pharmaceutical industry. nih.gov

The subtle balance of intermolecular interactions is responsible for the existence of different polymorphic forms. researchgate.net Minor changes in crystallization conditions, such as solvent or the presence of impurities, can lead to the formation of different polymorphs. nih.gov For example, the elusive form III of benzamide can be reliably crystallized in the presence of nicotinamide, which stabilizes this form through the formation of a solid solution. nih.gov

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another important aspect of crystal engineering. Co-crystals of benzamide derivatives with other molecules, including inorganic salts, have been studied. nih.gov These studies demonstrate how the introduction of a co-former can modify the hydrogen-bonding network and lead to the formation of new crystalline phases with potentially altered properties. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. scirp.orgrsc.org It provides a graphical representation of the regions of close contact between a molecule and its neighbors. mdpi.com The surface is colored according to different properties, such as the normalized contact distance (d_norm), which highlights interactions shorter than the van der Waals radii in red. mdpi.com

This method allows for a detailed and quantitative analysis of all intermolecular interactions, not just the most prominent ones. scirp.org By decomposing the Hirshfeld surface into regions corresponding to different types of contacts (e.g., H...H, O...H, C...H), their relative contributions to the total surface area can be calculated. rsc.org

Fingerprint plots are two-dimensional histograms derived from the Hirshfeld surface, plotting the distance from the surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). researchgate.net These plots provide a unique "fingerprint" for the intermolecular interactions in a crystal. uwa.edu.au Specific features in the fingerprint plot, such as sharp spikes, correspond to particular types of interactions, like hydrogen bonds. researchgate.net For example, in the analysis of a bis-amide, O...H/H...O contacts appeared as two symmetrical narrow pointed wings, indicating their significance. researchgate.net

Reactivity and Mechanistic Studies of N Ethyl 2 Nitro N Phenylbenzamide

Photochemistry and Photoinduced Processes

The photochemistry of nitroaromatic compounds is a rich and complex field, often involving multiple excited states and competing reaction pathways. For N-ethyl-2-nitro-N-phenylbenzamide, the absorption of light can trigger a cascade of events, including decomposition and isomerization, driven by the energetic landscape of its electronically excited states.

While specific studies on the photolytic decomposition of this compound are not extensively documented in publicly available literature, the behavior of related nitroaromatic compounds provides a framework for its likely decomposition pathways. Nitroaromatic compounds are known to have unique photoinduced channels. rsc.org Upon photoexcitation, a common pathway involves the homolytic cleavage of the C-N bond, leading to the formation of a benzoyl radical and an N-ethyl-N-phenylaminyl radical.

Another potential decomposition route for nitroaromatic compounds involves the dissociation of nitric oxide (NO). rsc.org This process often occurs through a complex series of atomic rearrangements and changes in electronic states. rsc.org The presence of oxygen-centered non-bonding orbitals in the nitro group facilitates strong coupling between singlet and triplet excited states, leading to rapid intersystem crossing, which can influence the subsequent decomposition pathways. rsc.org

The general photodecomposition pathways for a generic N-substituted-2-nitrobenzamide can be summarized as follows:

| Initial Reactant | Excitation | Primary Photoproducts | Secondary Reactions |

| N-R1, N-R2-2-nitrobenzamide | hv | Ar(CO)• + •N(R1)R2 and Ar(CO)N(R1)R2-NO• | Radical recombination, hydrogen abstraction, further fragmentation |

This table represents generalized pathways and not specific experimental data for this compound.

The excited state dynamics of molecules containing both a nitro group and an amide linkage can be intricate. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, several processes can occur, including fluorescence, intersystem crossing to a triplet state (T1), or internal conversion back to the ground state (S0). stanford.edu For many nitroaromatic compounds, intersystem crossing is a highly efficient process. rsc.org

The dynamics of these excited states are often studied using time-resolved spectroscopic techniques and computational methods. stanford.edu For related systems, it has been shown that torsional motions between the nitro group and the aromatic ring play a significant role in the conversion between electronic states. rsc.org The specific lifetimes of the excited states and the quantum yields of different photoprocesses would be dependent on factors such as the solvent and the specific substitution pattern on the aromatic rings. rsc.orgrsc.org

In some cases, photoisomerization can occur, leading to a temporary or permanent change in the molecule's structure. While specific photoisomers of this compound are not well-documented, the potential for cis-trans isomerization around the amide bond or other conformational changes in the excited state exists.

Intramolecular Cyclization and Rearrangement Reactions

A key feature of the reactivity of this compound is its ability to undergo intramolecular cyclization, a reaction that leads to the formation of new ring systems. This process is often followed by rearrangement to yield a stable heterocyclic product. A known downstream product of this compound is 5-ethylphenanthridin-6-one, which points towards a reductive cyclization pathway. molbase.com

This transformation likely proceeds through the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which can then act as a nucleophile. The subsequent intramolecular attack on the carbonyl carbon or the adjacent aromatic ring, followed by dehydration and rearrangement, would lead to the tricyclic phenanthridinone skeleton.

Rearrangements involving electron-deficient nitrogen intermediates are common in organic chemistry. libretexts.orghiralalpaulcollege.ac.inyoutube.comslideshare.net While not a direct rearrangement of the starting material, the transformation to 5-ethylphenanthridin-6-one involves intermediates that are prone to rearrangement. For instance, if the cyclization proceeds via an intermediate that can form a nitrene, a variety of rearrangements could be envisioned, although the formation of the phenanthridinone ring system suggests a more direct cyclization-condensation pathway.

The general steps for the formation of 5-ethylphenanthridin-6-one are proposed as follows:

Reduction of the nitro group: The ortho-nitro group is reduced to a nucleophilic species, such as an amino group.

Intramolecular Cyclization: The newly formed amino group attacks the amide carbonyl, or a related intramolecular electrophilic aromatic substitution occurs.

Dehydration and Rearrangement: A series of steps involving the loss of water and rearrangement leads to the final, stable aromatic ring system.

Reaction Kinetics and Thermodynamic Parameters of Transformations

The rate of the intramolecular cyclization would be influenced by several factors:

Nature of the reducing agent: The choice of reducing agent will determine the rate of formation of the reactive intermediate.

Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states.

Temperature: As with most chemical reactions, the rate will generally increase with temperature.

Electronic effects: The presence of the electron-withdrawing nitro group and the electronic nature of the N-phenyl group will affect the reactivity of the participating functional groups.

The thermodynamic feasibility of the cyclization and rearrangement to form 5-ethylphenanthridin-6-one is expected to be favorable due to the formation of a stable, conjugated aromatic system from a more flexible starting material. The formation of the extended aromatic system provides a significant driving force for the reaction.

| Reaction Type | Key Influencing Factors | Expected Thermodynamic Profile |

| Photolytic Decomposition | Light intensity, wavelength, quantum yields | Generally endergonic, driven by photoenergy |

| Intramolecular Cyclization | Nature of reducing agent, temperature, solvent | Exergonic, driven by the formation of a stable aromatic system |

This table represents generalized parameters and not specific experimental data for this compound.

Advanced Material Science Applications of N Ethyl 2 Nitro N Phenylbenzamide Non Biological

Molecular Rectification and Unimolecular Electronics

The N-phenylbenzamide (NPBA) framework, the core structure of N-ethyl-2-nitro-N-phenylbenzamide, has been identified as a highly promising candidate for developing molecular rectifiers, a fundamental component of unimolecular electronics. yale.edunih.govyale.edu The concept of a molecular rectifier, a single molecule that functions as a diode, was first proposed in 1974 and is crucial for controlling charge separation and current flow in integrated molecular assemblies. yale.edu The NPBA structure is advantageous due to its synthetic accessibility, stability, and the ability to be functionalized to tune its electronic transport properties. yale.edu

Research combining computational modeling and experimental studies using scanning tunneling microscopy (STM) break-junction techniques has elucidated the structure-function relationships in NPBA derivatives. yale.edu Electronic rectification in these molecules arises from the asymmetric energy shifting of the conducting frontier orbital—typically the Highest Occupied Molecular Orbital (HOMO)—under positive and negative bias. yale.edu The degree of rectification is critically dependent on the initial energy of the HOMO relative to the Fermi level (EF) of the electrodes. The closer the HOMO is to the EF, the greater the rectification. yale.edu

Computational screenings and experimental results have consistently shown that functionalizing the NPBA backbone can enhance rectification. nih.govyale.edu Specifically, adding electron-donating groups to the aniline (B41778) fragment raises the HOMO energy level, bringing it closer to the EF of the gold electrodes used in experiments. yale.eduyale.edu This proximity amplifies the asymmetric response to the applied bias, thereby increasing the rectification ratio (RR). yale.eduresearchgate.net

In the case of this compound, the presence of the electron-withdrawing nitro group would have a contrasting effect. The nitro group would lower the energy of the frontier orbitals. While studies have focused on electron-donating groups to enhance rectification by raising the HOMO, the principle of tuning the orbital energy remains central. The introduction of the nitro group demonstrates the tunability of the NPBA framework, where different substituents can be used to systematically modify the electronic properties for specific device applications. yale.eduyale.edu The interplay between the electron-withdrawing nitro group and the rest of the molecular structure dictates its specific rectification behavior within the established NPBA framework.

Table 1: Computational Data for Rectification in N-Phenylbenzamide Derivatives This table presents computational findings for various N-phenylbenzamide derivatives, illustrating the relationship between molecular structure and rectification properties. The rectification ratio (RR) is a key metric.

| Molecule Derivative | Functionalization | Key Finding | Reference |

| R1A (N-phenylbenzamide) | Base structure | Identified as a promising framework with good conductance and rectification. | yale.edu |

| R3A | Methoxy groups (electron-donating) on the 4-amino-aniline fragment | Enhanced conductance and rectification due to the HOMO energy being raised closer to the Fermi level. | yale.edu |

| General Finding | Asymmetric functionalization | Structures with a HOMO localized on one side of the amide bridge exhibit higher rectification. | yale.edu |

| General Finding | Electron-donating groups | Maintain an asymmetric charge distribution in the HOMO, enhancing rectification by raising the channel closer to the Fermi level. | nih.govyale.edu |

Potential in Organic Electronics and Photonics Based on NLO Properties

The unique electronic characteristics of this compound, particularly the presence of the nitro group, suggest significant potential for applications in organic electronics and photonics, driven by its nonlinear optical (NLO) properties. Organic materials with high NLO responses are essential for developing technologies like optical switching, data storage, and frequency conversion. nih.govrsc.orgresearchgate.net

The nitro group (NO₂) is a powerful electron-withdrawing group, which can create a significant intramolecular charge transfer when part of a conjugated "push-pull" system. nih.gov This charge transfer is a key mechanism for generating large NLO responses. Theoretical and experimental studies on various organic molecules have shown that incorporating nitro groups can lead to substantial third-order NLO properties, characterized by the second hyperpolarizability (γ). nih.govnih.gov For instance, compounds with nitro groups have been shown to exhibit large third-order nonlinear optical susceptibility (χ³) and three-photon absorption cross-sections (σ₃), making them suitable for optical and photonic applications. rsc.org

In this compound, the nitro group acts as an acceptor, while the phenyl and ethyl-substituted amine groups can act as donors, creating the push-pull architecture necessary for NLO activity. The π-conjugated system of the benzamide (B126) backbone facilitates this charge transfer. Computational studies on similar molecules have confirmed that they exhibit non-zero second hyperpolarizabilities, indicating microscopic third-order NLO behavior. nih.gov

Furthermore, nitroaromatics are being explored as n-type organic semiconductors for use in organic field-effect transistors (OFETs). rsc.org The strong electron-withdrawing nature of the nitro group helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport, which is characteristic of n-type materials. rsc.org This suggests that this compound could function as an n-type semiconductor, offering excellent air stability and tunable energy levels, addressing a common challenge in organic electronics. rsc.org

Table 2: Nonlinear Optical (NLO) Properties of Related Nitro-Containing Organic Compounds This table summarizes the NLO properties observed in various organic compounds that feature a nitro group, highlighting the potential of this functional group for inducing significant NLO effects.

| Compound Type | Property Measured | Key Finding | Reference |

| Non-Fullerene Acceptor with Nitro Groups | First Hyperpolarizability (β_total) | The presence of nitro groups significantly enhanced the NLO response. | nih.gov |

| β-nitro-hexa-substituted Porphyrins | Three-Photon Absorption (3PA) | High magnitude of NLO coefficients ensures utility in optical and photonic applications. | rsc.org |

| (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline | Second Hyperpolarizability (γ) | Ab initio calculations show non-zero values, implying microscopic third-order NLO behavior. | nih.gov |

| Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-Nitrobenzoate | Nonlinear Refractive Index | The material shows a large nonlinear refractive index, making it a promising candidate for nonlinear photonic devices. | researchgate.net |

Crystal Engineering for Functional Materials with Tunable Properties

Crystal engineering offers a powerful strategy for designing solid-state materials with specific, tunable functionalities by controlling the arrangement of molecules in the crystal lattice. For this compound, its molecular structure provides several features that can be exploited for crystal engineering. The precise control over intermolecular interactions like hydrogen bonding and π-π stacking can lead to functional materials for applications in areas such as NLO and electronics.

The crystal structures of closely related phenylbenzamide derivatives have been extensively studied, revealing key insights into their solid-state organization. researchgate.netnih.gov A recurring feature is the formation of one-dimensional chains through N—H⋯O hydrogen bonds between the amide groups. researchgate.netnih.gov These chains can be further linked by weaker C—H⋯O contacts, creating two-dimensional sheets or even complex three-dimensional networks. researchgate.netnih.gov The specific geometry of these interactions dictates the bulk properties of the material.

The conformation of the molecule, particularly the dihedral angles between the aromatic rings and the central amide plane, is a critical parameter. In 2-nitro-N-(2-nitrophenyl)benzamide, for example, the central amide fragment is nearly planar, and it forms significant dihedral angles with the two phenyl rings (71.76° and 24.29°). researchgate.netnih.gov These angles are a result of steric and electronic effects from the substituents. The orientation of the nitro groups themselves is also well-defined relative to the benzene (B151609) rings to which they are attached. researchgate.net

For this compound, the ethyl group and the nitro group will play crucial roles in directing the crystal packing. The N-H group of a related secondary amide can act as a hydrogen bond donor to the carbonyl oxygen, while the nitro group's oxygen atoms can also participate as hydrogen bond acceptors. The steric bulk of the ethyl group will influence the possible packing arrangements and the resulting dihedral angles. By systematically understanding and modifying these interactions—for instance, through co-crystallization or by introducing other functional groups—it is possible to engineer the crystal lattice to optimize properties like charge transport mobility or the bulk NLO response, thereby creating functional materials with properties tuned for specific advanced applications.

Table 3: Crystallographic Data of Related Phenylbenzamide Structures This table provides crystallographic details for benzamide compounds similar to the title molecule, illustrating how substituents influence crystal packing and molecular conformation.

| Compound | Crystal System | Space Group | Key Dihedral Angles | Intermolecular Interactions | Reference |

| 2-nitro-N-(2-nitrophenyl)benzamide | Orthorhombic | P2₁2₁2₁ | Amide plane to C-bonded ring: 71.76°; Amide plane to N-bonded ring: 24.29° | N—H⋯O hydrogen bonds form C(4) chains; C—H⋯O contacts link molecules into sheets. | researchgate.netnih.gov |

| 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide | Monoclinic | P 2₁/c | Between two aromatic rings: 82.32° | Nitro groups oriented at 1.97° and 15.73° with respect to their phenyl rings. | researchgate.net |

Conclusion and Future Research Directions for N Ethyl 2 Nitro N Phenylbenzamide

Identification of Unaddressed Research Questions and Methodological Challenges

The primary unaddressed research question is the fundamental characterization of N-ethyl-2-nitro-N-phenylbenzamide. Its synthesis, spectroscopic properties (NMR, IR, Mass Spectrometry), and crystal structure have not been detailed in publicly accessible academic literature. sigmaaldrich.com

Methodological challenges would likely revolve around the synthesis and purification of this specific tertiary amide. The synthesis could potentially be achieved through the Schotten-Baumann reaction, reacting N-ethylaniline with 2-nitrobenzoyl chloride. mdpi.com However, optimizing reaction conditions to achieve a high yield and purity would be a key challenge.

Furthermore, a significant research gap exists regarding its biological activity and potential applications. Key questions that remain unanswered include:

What are the specific biological targets, if any, of this compound?

Does the combination of the N-ethyl group and the ortho-nitro substitution on the benzoyl ring confer any unique chemical or biological properties compared to other benzamide (B126) derivatives?

What is its metabolic fate and toxicological profile?

Prospective Directions in Advanced Synthetic Chemistry and Derivatization

Future research in the advanced synthetic chemistry of this compound could focus on several areas. A primary step would be the development and optimization of a reliable synthetic route. google.com

Following this, derivatization of the core structure could unlock new chemical space and potentially lead to compounds with interesting properties. Key prospective directions include:

Modification of the Nitro Group: Reduction of the nitro group to an amine would yield 2-amino-N-ethyl-N-phenylbenzamide, a potential precursor for synthesizing heterocyclic compounds like phenanthridinones. molbase.com

Substitution on the Phenyl Rings: Introducing various substituents on either the N-phenyl ring or the benzoyl ring could modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

Exploration of Alternative Acyl Groups: Replacing the 2-nitrobenzoyl group with other acyl moieties could lead to a library of related N-ethyl-N-phenylamides with diverse functionalities.

Future Theoretical and Computational Advances in Molecular Systems

Theoretical and computational chemistry could provide valuable insights into the structure and properties of this compound, especially in the absence of extensive experimental data. peerj.comchemrxiv.org

Future computational studies could focus on:

Conformational Analysis: Determining the preferred three-dimensional conformation of the molecule, which is crucial for understanding its potential interactions with biological macromolecules.

Electronic Structure Calculations: Calculating properties such as the molecular electrostatic potential and frontier molecular orbitals to predict its reactivity and potential non-covalent interactions.

Docking Studies: Once potential biological targets are identified for related compounds, molecular docking simulations could be employed to predict the binding affinity and mode of interaction of this compound with these targets.

Emerging Applications in Novel Functional Materials

While no applications of this compound in functional materials have been reported, the broader class of aromatic amides and nitroaromatic compounds has shown promise in this area.

Potential future research could explore:

Organic Electronics: The presence of aromatic rings and the polar nitro group might impart interesting electronic properties, suggesting a potential, albeit speculative, application in organic semiconductors or dielectrics.

Luminescent Materials: Some nitroaromatic compounds exhibit luminescence. Investigating the photophysical properties of this compound could reveal potential applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Precursors for Polymers: The derivatized forms of this compound, particularly the diamino derivative, could serve as monomers for the synthesis of novel polyamides or other polymers with specific thermal or mechanical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-2-nitro-N-phenylbenzamide, and how can purity be optimized?

- Methodology : Use amide coupling reactions between 2-nitrobenzoyl chloride and N-ethylaniline derivatives under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC and confirm structure by / NMR and FT-IR (amide C=O stretch ~1650 cm) .

Q. How can structural characterization be performed for this compound?

- Methodology : Combine spectroscopic techniques (NMR for functional group analysis, HRMS for molecular ion confirmation) with single-crystal X-ray diffraction. Use SHELXL (for refinement) and WinGX (for data processing) to resolve crystal packing and hydrogen-bonding networks .

Q. What safety protocols are critical when handling nitro-substituted benzamides?

- Methodology : Avoid skin/eye contact (use gloves, goggles) and inhalation (work in fume hoods). Store waste separately in labeled containers for professional disposal. Refer to SDS guidelines for nitro compounds (e.g., H303/H313/H333 risk phrases) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

- Methodology : Perform high-resolution X-ray crystallography (λ = 0.71073 Å, Mo-Kα radiation) and refine using SHELXL. Compare torsion angles and intermolecular interactions (e.g., π-π stacking) with DFT-optimized structures. Address contradictions by analyzing temperature factors and disorder modeling .

Q. What computational approaches validate the compound’s biological target interactions?

- Methodology : Conduct molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to assess binding affinity with PPAR isoforms. Cross-validate with experimental data (e.g., luciferase reporter assays) to rule off-target effects, as seen with GW9662’s PPARδ activation .

Q. How can contradictory results in anti-inflammatory activity be systematically addressed?

- Methodology : Design dose-response studies (0.1–100 µM) in primary macrophages (e.g., THP-1 cells) with controls for cytotoxicity (MTT assay). Use siRNA knockdown of PPARγ/δ to confirm target specificity. Replicate findings across multiple cell lines to mitigate cell-type variability .

Q. What strategies optimize cocrystal formation for enhanced solubility?

- Methodology : Screen coformers (e.g., 2-nitrobenzoic acid) via solvent-drop grinding. Characterize cocrystals using PXRD and DSC. Apply Hirshfeld surface analysis (CrystalExplorer) to identify key intermolecular interactions (e.g., O–H···O hydrogen bonds) .

Methodological Resources

- Crystallography : SHELX suite (structure solution/refinement) , WinGX (data integration) .

- Computational Modeling : Gaussian 09 (DFT), GROMACS (MD simulations) .

- Biological Validation : PPARγ/δ isoform-specific assays , primary cell models .

Note : Avoid commercial databases (e.g., BenchChem); prioritize PubChem, crystallographic repositories, and peer-reviewed journals for data integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.